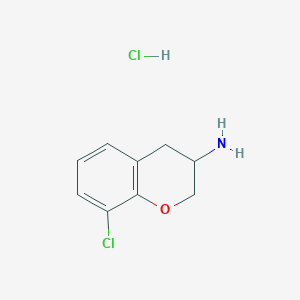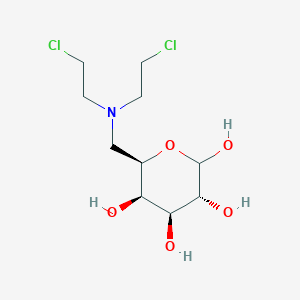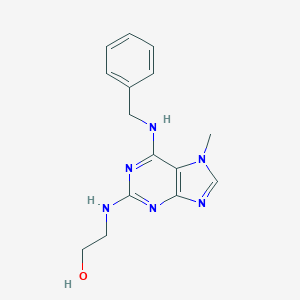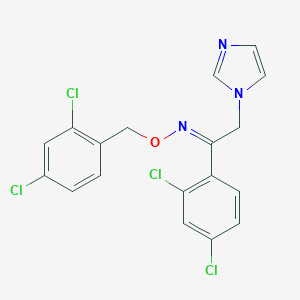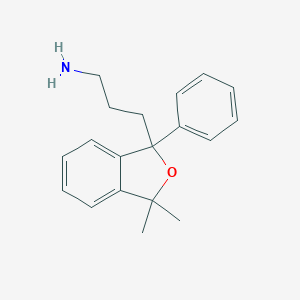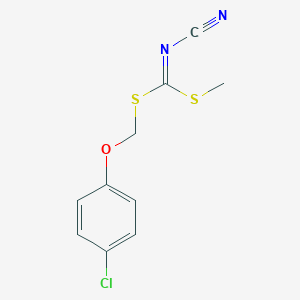
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate, commonly known as CMCDI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CMCDI is a versatile compound that has been used in a variety of scientific research applications, including as a crosslinking agent and a reagent for modifying proteins. In
Aplicaciones Científicas De Investigación
CMCDI has a wide range of scientific research applications. It has been used as a crosslinking agent for proteins and peptides, which can help to stabilize the structure of these molecules. Additionally, CMCDI has been used as a reagent for modifying proteins, allowing researchers to study the effects of specific modifications on protein function. CMCDI has also been used in the synthesis of novel materials, such as polymer gels and hydrogels.
Mecanismo De Acción
The mechanism of action of CMCDI is not fully understood. However, it is believed that CMCDI reacts with the thiol groups of cysteine residues in proteins, forming covalent bonds and crosslinking the protein molecules. This crosslinking can help to stabilize the structure of the protein and prevent it from denaturing.
Efectos Bioquímicos Y Fisiológicos
CMCDI has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. However, it is important to note that the effects of CMCDI on living organisms have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CMCDI is its versatility. It can be used as a crosslinking agent for proteins and peptides, as well as a reagent for modifying proteins. Additionally, CMCDI is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of CMCDI. For example, it can be difficult to control the degree of crosslinking when using CMCDI as a crosslinking agent. Additionally, the effects of CMCDI on living organisms are not well understood, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research involving CMCDI. One area of interest is the development of new materials using CMCDI as a crosslinking agent. Additionally, researchers may explore the use of CMCDI in the modification of proteins to study the effects of specific modifications on protein function. Finally, the effects of CMCDI on living organisms could be further studied to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of CMCDI involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to produce 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with methylamine and cyanogen bromide to produce the final product, CMCDI. The synthesis method is relatively simple and can be performed in a laboratory setting.
Propiedades
Número CAS |
109349-01-1 |
|---|---|
Nombre del producto |
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate |
Fórmula molecular |
C10H9ClN2OS2 |
Peso molecular |
272.8 g/mol |
Nombre IUPAC |
[(4-chlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H9ClN2OS2/c1-15-10(13-6-12)16-7-14-9-4-2-8(11)3-5-9/h2-5H,7H2,1H3 |
Clave InChI |
CIMMIBOAYHKDRS-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCOC1=CC=C(C=C1)Cl |
SMILES canónico |
CSC(=NC#N)SCOC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



